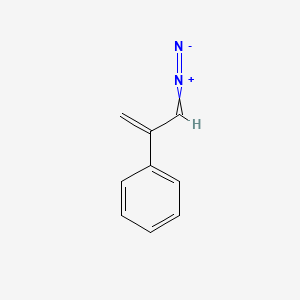

(3-Diazoprop-1-en-2-yl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57331-50-7 |

|---|---|

Molecular Formula |

C9H8N2 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3-diazoprop-1-en-2-ylbenzene |

InChI |

InChI=1S/C9H8N2/c1-8(7-11-10)9-5-3-2-4-6-9/h2-7H,1H2 |

InChI Key |

WZIZZEXWAXETLL-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C=[N+]=[N-])C1=CC=CC=C1 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Diazoprop 1 En 2 Yl Benzene

Transformations Involving the Diazo Functionality

The diazo group is the most reactive site of the molecule, serving as a versatile precursor for a variety of high-energy intermediates and as a partner in cycloaddition reactions.

Nitrogen Extrusion and Generation of Reactive Intermediates (e.g., Vinylidenes, Carbenes)

A hallmark reaction of diazo compounds is the extrusion of molecular nitrogen (N₂) upon thermal, photochemical, or metal-catalyzed decomposition. tuni.fi This process generates highly reactive carbene intermediates. For aryl diazoalkenes, this decomposition leads to the formation of aryl-substituted carbenes, which can exist in either a singlet or triplet spin state. nih.gov

Photochemical decomposition, often induced by visible light, is a common method for generating these carbenes. nih.govnih.gov The electronic properties of the substituents on the aryl ring can significantly influence the singlet-triplet energy gap of the resulting carbene, which in turn dictates its subsequent reactivity. nih.gov For instance, electron-donating or -withdrawing groups can lead to nearly degenerate energy levels for the singlet and triplet states. nih.gov These carbene intermediates are pivotal in a range of synthetic transformations, including cyclopropanations and C-H insertion reactions. nih.gov

In addition to carbenes, the decomposition of certain diazoalkenes can also lead to the formation of vinylidenes, another class of reactive intermediates. Donor-substituted diazoalkenes, for example, are known to favor dissociation into triplet ground-state vinylidenes. researchgate.net

Table 1: Reactive Intermediates from Aryl Diazoalkane Decomposition

| Precursor Class | Decomposition Method | Primary Intermediate | Key Reactions |

|---|---|---|---|

| Aryl Diazoalkanes | Photolysis, Thermolysis | Aryl Carbene (Singlet/Triplet) | C-H Insertion, Cyclopropanation |

| Aryl Diazoalkanes | Metal Catalysis | Metal Carbene/Carbenoid | Cycloaddition, X-H Insertion |

| Donor-Substituted Diazoalkenes | Nitrogen Extrusion | Triplet Vinylidene | Rearrangements, Dimerization |

Cycloaddition Chemistry of Aryl Diazoalkenes (e.g., [3+2] Annulations)

Diazoalkanes are classic 1,3-dipoles and readily participate in [3+2] cycloaddition reactions (also known as Huisgen 1,3-dipolar cycloadditions) with a variety of dipolarophiles. beilstein-journals.orgnih.gov This reaction is a powerful tool for constructing five-membered heterocyclic rings. beilstein-journals.orgnih.gov

In the context of (3-Diazoprop-1-en-2-yl)benzene, the diazo functionality can react with electron-deficient alkenes, alkynes, or other unsaturated systems. The mechanism of these cycloadditions can be either concerted or stepwise, sometimes involving diradical intermediates, depending on the nature of the reactants. beilstein-journals.orgnih.gov The presence of electron-withdrawing substituents on the diazoalkane can, contrary to some theoretical predictions, slow the reaction rate. mdpi.com These cycloadditions can also be catalyzed by transition metals, which can influence the regioselectivity and stereoselectivity of the products. nih.gov For example, reactions with aryl diazonium salts can lead to tetrazole derivatives. researchgate.net

Reactions of the Aryl-Alkenyl Scaffold

The isopropenylbenzene framework of the molecule possesses its own distinct reactivity, centered on the aromatic phenyl ring and the exocyclic double bond.

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for arenes. wikipedia.org In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a cationic intermediate known as a sigma complex or arenium ion. wikipedia.orgmasterorganicchemistry.com

The regiochemical outcome of the substitution is governed by the directing effects of the substituent already present on the ring. pressbooks.pubchemistrytalk.org The prop-1-en-2-yl group is an alkyl-type substituent. Alkyl groups are classified as activating groups, meaning they increase the rate of EAS compared to benzene (B151609). wikipedia.orgyoutube.com They achieve this by donating electron density to the ring through an inductive effect, which stabilizes the positively charged sigma complex intermediate. libretexts.org As an activating group, the isopropenyl substituent is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself. libretexts.org Steric hindrance from the relatively bulky isopropenyl group may favor substitution at the para position over the ortho positions. youtube.comyoutube.com

It is important to note that the diazo group, located on the side chain, is electron-withdrawing and would exert a deactivating inductive effect on the ring, albeit weakened by distance. This effect would slightly temper the activating nature of the isopropenyl group but is not expected to change its ortho, para-directing influence.

Table 2: Expected Directing Effects in EAS Reactions of this compound

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -C(CH₂)=CH₂ | Inductively Donating | Activating | ortho, para |

| -CH₂N₂ (Side Chain) | Inductively Withdrawing | Deactivating (weak) | N/A (indirect) |

Olefinic Reactivity and Functionalization on the Prop-1-en-2-yl Moiety

The exocyclic double bond in the prop-1-en-2-yl moiety behaves as a typical alkene, making it a site for various addition reactions. This functionality allows for the selective modification of the side chain without altering the aromatic ring or the diazo group, provided that reaction conditions are carefully chosen to avoid decomposition of the latter.

Potential transformations of the olefinic bond include:

Hydrogenation: Catalytic hydrogenation would reduce the double bond to yield the corresponding (3-diazopropyl)benzene.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) would lead to the formation of a dihaloalkyl side chain.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed according to Markovnikov's rule, with the hydrogen adding to the terminal carbon of the double bond.

Oxidation: Reagents like meta-chloroperoxybenzoic acid (mCPBA) could be used for epoxidation, forming an oxirane ring. More vigorous oxidation could lead to cleavage of the double bond.

Metal-Catalyzed Reactivity of this compound

Transition metals, particularly rhodium, copper, and gold complexes, are highly effective catalysts for the decomposition of diazo compounds and the subsequent transfer of the resulting carbene moiety. rsc.orgrsc.orgacs.org These reactions provide a powerful and selective means of forming new carbon-carbon and carbon-heteroatom bonds.

The reaction begins with the formation of a metal-carbene intermediate through the reaction of the diazo compound with a coordinatively unsaturated metal complex, accompanied by the loss of N₂. nih.govacs.org This transient metal-carbene species is the key player in a multitude of transformations.

Rhodium Catalysis: Dirhodium(II) complexes are workhorse catalysts for carbene transfer reactions. rsc.orgrsc.org They are widely used in cyclopropanations of alkenes, C-H insertion reactions, and the formation of ylides. nih.govnih.gov The choice of ligands on the rhodium catalyst can significantly influence the chemo- and enantioselectivity of the reaction. nih.gov

Gold Catalysis: Gold catalysts have emerged as a powerful tool in diazo chemistry, often exhibiting unique reactivity and selectivity compared to other metals. rsc.orgrsc.org Gold carbenes are effective in cyclopropanation, cycloaddition, and X-H insertion reactions. rsc.orgacs.org Gold catalysts are particularly noted for their high efficiency in C-H functionalization of electron-rich aromatic rings and alkenes. rsc.org

Copper and Silver Catalysis: Copper complexes are historically significant in catalyzing cyclopropanation reactions with diazo compounds. acs.org Silver catalysts have also been shown to be effective, for instance, in promoting N-H insertion reactions of aryl/aryl diazoalkanes with anilines. lookchem.com

Table 3: Overview of Metal-Catalyzed Reactions of Aryl Diazoalkenes

| Metal Catalyst | Typical Transformations | Mechanistic Feature |

|---|---|---|

| Rhodium(II) complexes | Cyclopropanation, C-H Insertion, Ylide Formation | Formation of Rh-carbene intermediate |

| Gold(I) complexes | Cyclopropanation, C-H Functionalization, [3+2] Cycloaddition | Formation of Au-carbene intermediate |

| Copper(I/II) complexes | Cyclopropanation, Carbene Dimerization | Classic catalyst for carbene transfer |

| Silver(I) complexes | N-H Insertion, O-H Insertion | Formation of Ag-carbene intermediate |

An article focusing solely on the chemical compound ‘this compound’ with the specific structured outline and detailed research findings as requested cannot be generated at this time.

Extensive searches for scientific literature and data pertaining to the reactivity and mechanistic investigations of "this compound" did not yield specific information corresponding to the requested outline sections:

Thermal and Photochemical Decompositions

Influence of Substituents on Reaction Kinetics and Thermodynamics

While general information exists for the reaction classes mentioned (e.g., carbene transfer, cross-coupling, thermal decomposition of diazo compounds), the search results contained no specific studies, data tables, or detailed research findings for the compound "this compound." The creation of a scientifically accurate and thorough article requires published research on this specific molecule, which appears to be unavailable in the public domain and scientific databases accessible.

Therefore, it is not possible to provide the requested article without resorting to speculation or fabricating data, which would not meet the required standards of scientific accuracy.

Computational and Theoretical Analyses of 3 Diazoprop 1 En 2 Yl Benzene Electronic Structure and Reactivity

Quantum Chemical Methodologies for Diazoalkenes

The theoretical investigation of diazoalkenes, a class of compounds characterized by the R₂C=C=N₂ functional group, employs a range of quantum chemical methods. researchgate.net The choice of method depends on the desired balance between computational cost and accuracy, with applications ranging from geometry optimization to the elucidation of complex reaction mechanisms. mpg.de

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of cost and accuracy, making it well-suited for studying the ground-state properties of medium to large organic molecules like diazoalkenes. researchgate.net Functionals such as M06-2X have proven effective in calculating the energetics of reactions involving diazo compounds, for instance, in determining the activation energy for the release of dinitrogen to form carbene intermediates. nih.gov

For the study of photochemical reactions and electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most common extension of DFT for investigating excited states. rsc.org This approach is used to calculate vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra. nih.gov Functionals like ωB97X have been successfully used to investigate the excited states involved in the photolysis of tosylhydrazones to generate diazo compounds, a process relevant to diazoalkene chemistry. chemrxiv.org

Table 1: Comparison of Common Quantum Chemical Methodologies for Diazoalkene Analysis This table provides a general comparison of methodologies as applied to the study of diazoalkenes.

| Methodology | Basis of Theory | Typical Application in Diazo Chemistry | Relative Cost | General Accuracy |

| Density Functional Theory (DFT) | Electron density is used to calculate the system's energy. | Geometry optimization, reaction mechanism analysis, activation energies. nih.gov | Medium | Good to High |

| Ab Initio Methods | Solves the Schrödinger equation from first principles without empirical data. acs.org | High-accuracy benchmark calculations, study of small diazoalkene systems. nih.gov | High to Very High | High to Excellent |

| Semi-Empirical Methods | Simplified Hartree-Fock formalism with parameters from experimental data. wikipedia.org | Initial screening of large molecules, qualitative analysis of reactivity. jobrs.edu.iq | Low | Low to Moderate |

Ab initio methods, which solve the electronic Schrödinger equation from first principles without empirical parameters, represent a hierarchy of approaches that can systematically approach the exact solution. acs.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2, MP4), and Coupled Cluster (CC) theory offer increasing levels of accuracy. While computationally expensive, high-level ab initio calculations are invaluable for benchmarking the accuracy of other methods and for studying small, fundamental diazo systems like diazoethene or the cycloaddition reactions of diazomethane. acs.orgnih.gov The inclusion of electron correlation is critical, as it can significantly lower calculated activation energies by 5-10 kcal/mol compared to uncorrelated methods. nih.gov

Semi-empirical methods, such as AM1, PM3, and MNDO, offer a computationally faster alternative by simplifying the Hartree-Fock formalism and incorporating parameters derived from experimental data. wikipedia.orguni-muenchen.de These methods treat only the valence electrons and neglect many of the computationally intensive two-electron integrals. ststephens.net.in While less accurate than DFT or ab initio methods, they are useful for preliminary studies on very large molecular systems or for providing initial guess geometries for higher-level calculations. jobrs.edu.iq Their reliability is highest when the molecule under study is similar to those included in the method's parameterization set. ststephens.net.in

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions. For diazoalkenes, this includes modeling cycloadditions, dinitrogen extrusion, and rearrangements. d-nb.infonih.gov By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed to understand reaction kinetics and selectivity. nih.gov

A key goal in mechanistic studies is the identification of the transition state (TS), which is the maximum energy point along the minimum energy path connecting reactants and products. youtube.com Computational algorithms can locate TS structures, which are characterized as first-order saddle points on the potential energy surface. A frequency calculation must be performed to confirm a true transition state, which will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡ or ΔG‡). This value is crucial for predicting reaction rates via transition state theory. DFT methods, such as M06-2X, have been effectively used to calculate the activation energies for N₂ release from various diazo compounds, providing insight into how substituents affect the stability of the C=N₂ bond. nih.gov

Table 2: Illustrative Calculated Activation Energies for (3-Diazoprop-1-en-2-yl)benzene Reactions This table presents hypothetical data representative of what would be obtained from a DFT study (e.g., at the M06-2X/6-31G(d) level) for key reactions of the title compound.

| Reaction Pathway | Transition State (TS) | Calculated ΔG‡ (kcal/mol) | Reaction Type |

| Dinitrogen Extrusion → Phenyl(vinyl)carbene | TS₁ | 22.5 | Carbene Formation |

| [3+2] Cycloaddition with Ethylene → Pyrazoline derivative | TS₂ | 18.7 | 1,3-Dipolar Cycloaddition |

| Wolff Rearrangement of Carbene → Phenyl-substituted Ketenimine | TS₃ | 7.2 | Rearrangement |

Diazoalkenes are precursors to a variety of highly reactive intermediates. The thermal or photochemical extrusion of N₂ can generate vinylidenes or vinylcarbenes. researchgate.net These species are often too short-lived to be observed directly, making computational modeling essential for understanding their structure and subsequent reactivity. Quantum chemical calculations can predict the geometry, spin state (singlet vs. triplet), and electronic properties of these intermediates. For example, upon loss of dinitrogen, this compound would likely form a phenyl(vinyl)carbene, whose subsequent reactions, such as intramolecular cyclization or intermolecular insertions, can be modeled computationally. The theoretical study of such transient species is fundamental to predicting the final products of diazoalkene reactions.

Electronic Structure and Bonding Analysis

Computational methods provide detailed information about the distribution of electrons within a molecule, which is fundamental to its reactivity. For this compound, this analysis helps explain the influence of the phenyl group on the diazoalkene moiety.

An analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. libretexts.orgbrsnc.in The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and the energy required for electronic excitation. nih.gov In 1,3-dipolar cycloaddition reactions, a key reaction type for diazoalkenes, the interaction between the HOMO of one reactant and the LUMO of the other governs the reaction's facility. d-nb.info The phenyl substituent in this compound is expected to raise the energy of the HOMO and lower the energy of the LUMO through conjugation, thereby reducing the HOMO-LUMO gap and potentially increasing its reactivity in cycloadditions compared to non-conjugated analogs. nih.gov

Natural Bond Orbital (NBO) analysis can be used to calculate atomic charges and analyze delocalization and hyperconjugative interactions. This provides a quantitative picture of the C=C=N₂ bonding, revealing the charge separation and ylidic character often invoked in describing the reactivity of these compounds. researchgate.net

Table 3: Predicted Electronic Properties of this compound This table contains hypothetical but representative values calculated at a typical DFT level of theory.

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. A higher value suggests greater nucleophilicity. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. A lower value suggests greater electrophilicity. |

| HOMO-LUMO Gap | 4.6 eV | Correlates with chemical reactivity and the energy of the lowest electronic transition. nih.gov |

| Dipole Moment | 2.1 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Advanced Applications of 3 Diazoprop 1 En 2 Yl Benzene in Complex Organic Synthesis

Stereoselective and Enantioselective Synthesis

Aryl-substituted vinyl diazo compounds are pivotal precursors for generating metal-carbene intermediates, which can undergo a variety of stereoselective and enantioselective transformations. The stereochemical outcome of these reactions is often dictated by the choice of catalyst and chiral ligands.

One of the prominent applications is in enantioselective Si-H insertion reactions. For instance, the reaction of α-arylvinyldiazoesters with silanes has been achieved with high enantiocontrol using a rhodium(I)/chiral diene complex as the catalyst. This method provides a route to chiral silanes containing an α-arylvinyl moiety with excellent enantioselectivity (89–99% ee). researchgate.net

Furthermore, cooperative catalysis involving an achiral rhodium complex and a chiral phosphoric acid has enabled the highly regio- and enantioselective insertion of vinyl diazoacetates into the O–H bonds of carboxylic acids. This reaction yields α-acyloxy-β,γ-unsaturated esters with good yields and high enantioselectivities (up to 97% ee). rsc.org

Construction of Novel Ring Systems and Heterocycles

Aryl-substituted vinyl diazo compounds are extensively used as building blocks for the synthesis of a diverse range of carbocyclic and heterocyclic frameworks. These transformations often proceed through cycloaddition reactions or intramolecular cyclization pathways.

For example, vinyldiazo compounds can serve as three-carbon components in [3+2] cycloaddition reactions. Under photochemical conditions, vinyldiazo compounds can form cyclopropenes, which then react with various dipoles to produce heterocyclic scaffolds. nih.gov In the presence of a B(C6F5)3 catalyst, vinyldiazo esters react with nitrones in a highly diastereoselective manner to yield isoxazolidine-based diazo compounds. nih.gov

Moreover, rhodium(III)-catalyzed chelation-assisted C–H activation and annulation with diazo compounds has emerged as a powerful strategy for synthesizing nitrogen-containing heterocycles. This methodology allows for the efficient preparation of structurally diverse scaffolds such as indoles, isoindolones, carbazoles, and isoquinolines. rsc.org The copper(I)-catalyzed [3+3]-cycloaddition of β-aryl vinyl diazoacetates with nitrones provides access to 3,6-dihydro-1,2-oxazine derivatives with excellent enantioselectivity when a chiral ligand is employed. researchgate.netresearchgate.net

Use as Precursors for Polyfunctionalized Molecular Architectures

The reactivity of the diazo and vinyl moieties in aryl-substituted vinyl diazo compounds allows for their elaboration into highly functionalized acyclic and cyclic molecules. These compounds can undergo transformations that install multiple functional groups in a single operation.

A notable example is the 1,3-difunctionalization of vinyl diazo esters. A cobalt-catalyzed C–H activation/carbene migratory insertion cascade enables a modular, regioselective 1,3-oxyarylation of vinyl diazo esters. This one-pot reaction forms both a C-C and a C-O bond and demonstrates a broad substrate scope. rsc.orgrsc.org

Additionally, metal-free electrophilic addition to vinyl diazo compounds can lead to a variety of polyfunctionalized products. Depending on the electrophile, these reactions can result in formal [3+2] cyclization, 1,2-difunctionalization of the alkene, or C–H functionalization, yielding β-benzohydrofuranyl-, β-methoxy-β-benzyl-, and γ-aminoallyl-substituted α-diazo esters. acs.org The resulting highly functionalized diazo compounds can then be used in further synthetic transformations. nih.gov

Integration into Cascade and Multicomponent Reaction Sequences

The ability of aryl-substituted vinyl diazo compounds to participate in sequential reactions makes them ideal components for cascade and multicomponent reactions (MCRs). These processes allow for the rapid assembly of complex molecules from simple precursors in a single synthetic operation, enhancing efficiency and atom economy.

Vinyldiazo reagents have been employed as radical acceptors in visible-light-promoted sequential radical cyclization reactions. This approach provides a mechanistically distinct pathway for (3+3) cyclization, leading to the synthesis of complex structures like 4-fluoroacridines. acs.org

Furthermore, MCRs involving diazo compounds, imines, and other partners are well-established. For instance, a rhodium-catalyzed three-component reaction of aryl hydrazines, ketones, and diazo ketoesters has been developed for the synthesis of N-iminoindoles. nih.gov A tandem process involving the cyclization of one diazo compound followed by a cross-coupling with another has been developed for the regioselective synthesis of pyrazoles and their derivatives. researchgate.net

Future Perspectives and Emerging Research Directions in Aryl Diazoalkene Chemistry

Development of Sustainable and Green Synthetic Strategies

The synthesis of aryl diazoalkenes is increasingly guided by the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize safer reagents.

Key Sustainable Approaches:

Photoredox Catalysis: Visible-light photoredox catalysis is emerging as a powerful and sustainable alternative to traditional metal-catalyzed reactions. researchgate.netresearchgate.net This approach uses light as a clean energy source to generate reactive aryl radical intermediates from precursors like diazonium salts under mild conditions. mdpi.com This method avoids the need for stoichiometric metal reductants and often proceeds at ambient temperature. researchgate.netmdpi.com

Chemoenzymatic Synthesis: Recent advancements include chemoenzymatic strategies that employ enzymes for key transformations. For example, vanadium-dependent haloperoxidase (VHPO) enzymes can be used for the nitrogen-nitrogen bond oxidation of hydrazone intermediates, providing a greener route to stabilized diazo compounds. chemrxiv.org This method circumvents the use of toxic and expensive chemical oxidants. chemrxiv.org

Use of Greener Solvents: There is a significant push to replace hazardous organic solvents. Ionic liquids (ILs) are gaining attention due to their low vapor pressure, non-flammability, and potential for recyclability, making them attractive media for synthesizing diazo-related compounds like 1,2,3-triazoles. rsc.org

Transition-Metal-Free Catalysis: To circumvent the cost and toxicity associated with heavy metals, transition-metal-free methodologies are being developed. Boron Lewis acids, such as B(C6F5)3, have been shown to activate α-aryl α-diazo esters, catalyzing highly diastereoselective reactions without the need for metal catalysts. nih.gov

| Sustainable Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Uses light energy to initiate reactions via single-electron transfer, often with a photocatalyst like Ru(bpy)3Cl2. | Mild conditions, reduced waste, avoids harsh reagents. | researchgate.netresearchgate.netmdpi.com |

| Chemoenzymatic Methods | Incorporates enzymatic steps, such as VHPO-catalyzed oxidation, into the synthetic sequence. | High selectivity, biodegradable catalysts, sustainable reagents. | chemrxiv.org |

| Ionic Liquids (ILs) as Solvents | Utilizes ILs as reaction media, which are non-volatile and can often be recycled. | Increased safety, potential for catalyst/solvent recycling. | rsc.org |

| Boron Lewis Acid Catalysis | Employs transition-metal-free catalysts like B(C6F5)3 to activate diazo compounds. | Avoids heavy metal contamination, high diastereoselectivity. | nih.gov |

Exploration of Novel Reactivity Modes and Unprecedented Transformations

Researchers are moving beyond the classical carbene-transfer reactions of aryl diazoalkenes to uncover new and synthetically valuable transformations. The use of visible light, in particular, has been instrumental in unlocking novel reaction pathways. rsc.org

Photocatalytic Cycloadditions: Vinyldiazo compounds can undergo a photocatalytic self-(3+2) cycloaddition to yield cyclopentene (B43876) derivatives while preserving a diazo functional group for further modification. researchgate.net This reaction is triggered by a single-electron oxidation of the vinyldiazo compound itself. researchgate.net

Formal [5+1] Cycloaddition: In a novel transformation, vinyl diazo compounds react with tert-butyl nitrite (B80452) in what is described as a formal [5+1] cycloaddition. This process yields 1,2,3-triazine (B1214393) 1-oxides, which are valuable heterocyclic scaffolds that can be thermally converted to isoxazoles. organic-chemistry.org

Diazo Cross-Coupling via Light Induction: Blue light can be used to selectively decompose vinyldiazo compounds in the presence of simple diazo compounds, initiating a cross-coupling reaction. rsc.org This process involves a cascade of cyclopropenation, (3+2) cycloaddition, and ring-opening to form allyldiazo products, effectively reshuffling the functional groups. rsc.org

Divergent Reactivity with Lewis Acids: The choice of catalyst can lead to divergent reaction pathways. For instance, B(C6F5)3 can catalyze the reaction of vinyldiazo esters with nitrones to produce either isoxazolidine-based diazo compounds or Mukaiyama–Mannich products, depending on the substitution pattern of the diazo reagent. nih.gov

These novel reactions significantly expand the synthetic utility of aryl diazoalkenes, allowing for the construction of complex molecular architectures that were previously difficult to access.

Advanced Spectroscopic Techniques for In Situ Characterization of Transient Species

A major challenge in diazoalkene chemistry is the fleeting nature of the intermediates involved, such as carbenes and radicals. Understanding reaction mechanisms and controlling selectivity requires direct observation of these transient species.

Ultrafast Spectroscopy: Techniques like femtosecond and attosecond spectroscopy are becoming indispensable tools. nih.gov Ultrafast infrared spectroscopy has been used to directly observe the formation of carbenes from the photolysis of aryldiazirines, providing real-time snapshots of the reaction dynamics. wikipedia.org These methods allow researchers to track electronic and nuclear motion on their natural timescales, offering unprecedented insight into the initial events of a photochemical reaction. nih.gov

Transient Absorption Spectroscopy: This technique is used to detect and characterize short-lived intermediates. For example, it has been employed to observe the excited states of aryl azides and the subsequent formation of singlet nitrenes, which are electronically similar to carbenes, on a picosecond timescale.

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Spectroscopy: While challenging for very short-lived species, NMR can sometimes be used to monitor the reversible formation of intermediates. thieme-connect.de EPR spectroscopy is particularly crucial for detecting and characterizing radical intermediates and triplet carbene species, providing information about their electronic structure.

| Technique | Information Obtained | Timescale | Relevance to Aryl Diazoalkenes |

|---|---|---|---|

| Femto/Attosecond Spectroscopy | Real-time observation of electronic and nuclear dynamics during bond breaking/formation. | 10-15 - 10-18 s | Directly probes the ultrafast decomposition of the diazo group and carbene formation. nih.gov |

| Transient Absorption Spectroscopy | Electronic spectra and lifetimes of excited states and transient intermediates. | Femtoseconds to microseconds | Characterizes excited diazoalkene states and the resulting carbenes or radical ions. |

| Electron Paramagnetic Resonance (EPR) | Detection and structural analysis of paramagnetic species (radicals, triplet carbenes). | Microseconds to stable | Confirms the presence and nature of radical or triplet intermediates in photocatalytic pathways. |

Potential in Material Science and Supramolecular Chemistry Applications

The versatile reactivity of aryl diazoalkenes makes them promising building blocks for advanced materials and complex molecular assemblies.

Polymer Synthesis and Modification: Diazo compounds are valuable in polymer chemistry. They can act as monomers in "C1 polymerization" to create polymers with a carbon backbone built one carbon at a time. asiaresearchnews.com Aryl diazoalkanes have been used in polyaddition reactions to form polyarylidenes. iupac.org Furthermore, the carbene intermediates generated from aryl diazoalkenes can be used for polymer cross-linking and for surface modification, for example, by inserting into C-H or Si-H bonds on a solid support to create functional monolayers. nih.gov

Functional Dyes and Sensors: The azo group (–N=N–), which can be formed from diazo chemistry, is a powerful chromophore. Polymers incorporating aryl-azo dyes have been synthesized and shown to act as reusable acid sensors, changing color in the presence of acidic vapor or solution. islandscholar.ca

Supramolecular Chemistry: The precise control over molecular architecture offered by aryl diazoalkene chemistry can be harnessed to create complex, self-assembling systems. While direct applications of (3-Diazoprop-1-en-2-yl)benzene are still emerging, its derivatives can be incorporated into larger structures designed for self-assembly. For instance, the functional groups installed via diazo chemistry could be appended to rigid scaffolds like benzene-1,3,5-tricarboxamides (BTAs), which are known to form well-defined, one-dimensional nanostructures through hydrogen bonding. rsc.org This could lead to new functional materials for electronics, catalysis, or biomedical applications. rsc.org

The continued exploration of aryl diazoalkenes, driven by these emerging research directions, promises to deliver powerful new tools for organic synthesis and create novel materials with tailored properties.

Q & A

Q. Table 1: Representative Reaction Conditions

| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Diferrocenyl iodide | Dry benzene | 80 | 2 | 60–75% | Column chromatography (Al₂O₃) |

Basic Question: Which spectroscopic techniques are most reliable for confirming the diazo functional group in this compound?

Answer:

The diazo group (-N₂) exhibits distinct spectral signatures:

- IR Spectroscopy : A sharp absorption band near 2100–2200 cm⁻¹ (N≡N stretch) confirms the diazo moiety. Complementary C=C stretches (~1600 cm⁻¹) validate the propenyl backbone .

- ¹H/¹³C NMR : The diazo group deshields adjacent protons, causing upfield shifts (δ 5.0–6.5 ppm for vinyl protons). ¹³C signals for sp² carbons appear at ~120–140 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) detects molecular ion peaks with accurate mass matching the formula (e.g., C₉H₇N₂⁺).

Advanced Question: How can contradictions in reported reactivity data (e.g., cycloaddition vs. decomposition) be systematically addressed?

Answer:

Discrepancies often arise from experimental variables:

- Control Variables : Document solvent polarity (e.g., benzene vs. DMF), temperature, and catalyst presence. For example, polar solvents stabilize transition states in cycloadditions .

- Kinetic vs. Thermodynamic Pathways : Use time-resolved spectroscopy (e.g., UV-Vis) to distinguish intermediate formation (e.g., diazo-carbene) from decomposition products.

- Comparative Studies : Benchmark against structurally analogous compounds (e.g., 2-(3,3,3-trifluoroprop-1-en-1-yl)azabenzene derivatives) using databases like CSD to identify steric/electronic trends .

Advanced Question: What computational strategies best model the electronic structure and regioselectivity of this compound in reactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, diazo groups act as electron-deficient dienophiles in Diels-Alder reactions .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states. Benzene’s low polarity stabilizes charge-separated intermediates .

- Database Mining : Use CSD to analyze bond angles/distances in crystallized analogs (e.g., 4-[2-(3,3,3-trifluoroprop-1-en-1-yl)phenyl]morpholine) to infer steric constraints .

Q. Table 2: DFT Parameters for Reactivity Prediction

| Method | Basis Set | Solvent Model | Key Outputs |

|---|---|---|---|

| B3LYP | 6-31G(d) | PCM (Benzene) | HOMO (-6.2 eV), LUMO (-1.8 eV) |

Advanced Question: How do substituents on the benzene ring influence the stability and reactivity of this compound derivatives?

Answer:

- Electron-Withdrawing Groups (EWGs) : Nitro or carbonyl substituents increase diazo stability by delocalizing electron density, reducing decomposition via N₂ loss.

- Steric Effects : Bulky groups (e.g., isopropenyl at the 1,3-positions) hinder cycloaddition reactions but enhance thermal stability .

- Experimental Validation : Synthesize derivatives (e.g., 3-nitro or 3-methoxy variants) and compare half-lives in thermal gravimetric analysis (TGA).

Advanced Question: What are the challenges in characterizing transient intermediates (e.g., carbenes) formed during reactions of this compound?

Answer:

- Time-Resolved Techniques : Use laser flash photolysis or cryogenic matrix isolation to trap carbene intermediates. UV-Vis spectra at 77 K can identify singlet/triplet states .

- EPR Spectroscopy : Detect paramagnetic triplet carbenes via zero-field splitting parameters.

- Theoretical Support : CASSCF calculations predict spin states and geometries of transient species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.